molecular formula C17H22ClN5OS B12716821 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- CAS No. 110216-32-5

1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)-

Cat. No.: B12716821
CAS No.: 110216-32-5
M. Wt: 379.9 g/mol
InChI Key: XSLALMXYQRXVNQ-UHFFFAOYSA-N
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Description

1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- is a complex heterocyclic compound. It belongs to the class of triazolobenzothiazines, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a triazole ring fused with a benzothiazine moiety, along with a chloro substituent and a piperazinylpropyl side chain.

Preparation Methods

The synthesis of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- involves several steps. One common method includes the reaction of 4-amino-3-mercapto-1,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones in ethanol at 20°C, followed by refluxing for 4 hours . This method yields the desired triazolobenzothiazine derivatives in excellent yields.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Common reagents and conditions used in these reactions include ethanol, refluxing conditions, and various catalysts depending on the specific reaction.

Scientific Research Applications

1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as cholinesterase and carbonic anhydrase, leading to various biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar compounds to 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- include:

The uniqueness of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one lies in its specific substituents and the combination of triazole and benzothiazine rings, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

110216-32-5

Molecular Formula

C17H22ClN5OS

Molecular Weight

379.9 g/mol

IUPAC Name

7-chloro-2-[3-(4-methylpiperazin-1-yl)propyl]-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one

InChI

InChI=1S/C17H22ClN5OS/c1-20-7-9-21(10-8-20)5-2-6-22-17(24)23-14-4-3-13(18)11-15(14)25-12-16(23)19-22/h3-4,11H,2,5-10,12H2,1H3

InChI Key

XSLALMXYQRXVNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C(=O)N3C(=N2)CSC4=C3C=CC(=C4)Cl

Origin of Product

United States

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